Cas no 1695741-34-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- 化学的及び物理的性質
名前と識別子
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- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-
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- インチ: 1S/C7H7N5OS/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13)
- InChIKey: FJXZRAHAXSVLDV-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C2SC(C)=NC=2)=NC1=O
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646705-0.05g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.05g |
$1261.0 | 2023-06-03 | ||
Enamine | EN300-646705-0.5g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.5g |
$1440.0 | 2023-06-03 | ||
Enamine | EN300-646705-5.0g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-646705-10.0g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 10g |
$6450.0 | 2023-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091936-1g |
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 95% | 1g |
¥7441.0 | 2023-04-10 | |
Enamine | EN300-646705-0.1g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.1g |
$1320.0 | 2023-06-03 | ||
Enamine | EN300-646705-2.5g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 2.5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-646705-0.25g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 0.25g |
$1381.0 | 2023-06-03 | ||
Enamine | EN300-646705-1.0g |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1695741-34-4 | 1g |
$1500.0 | 2023-06-03 |
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-に関する追加情報
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) (CAS No. 1695741-34-4): An Overview of Its Structure, Synthesis, and Biological Applications
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) (CAS No. 1695741-34-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazinones and features a unique molecular structure that includes an amino group and a thiazole ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The molecular formula of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) is C9H9N5OS, with a molecular weight of approximately 231.26 g/mol. The compound is characterized by its planar structure, which facilitates its interaction with biological targets such as enzymes and receptors. The presence of the thiazole ring and the amino group contributes to its potential as a bioactive molecule.
The synthesis of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) typically involves multistep reactions that are carefully optimized to achieve high yields and purity. One common synthetic route involves the condensation of a suitable thiazole derivative with an appropriate amine and a triazine precursor. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the use of hazardous reagents and improving overall sustainability.
In terms of its biological activity, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) has been studied for its potential as an inhibitor of various enzymes involved in disease pathways. For instance, it has shown promising inhibitory activity against kinases, which are key targets in cancer therapy. Kinases play crucial roles in cell signaling pathways that regulate cell growth, division, and survival. By selectively inhibiting specific kinases, this compound can potentially disrupt aberrant signaling cascades that contribute to tumor progression.
Recent research has also explored the anti-inflammatory properties of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl). Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation that can lead to tissue damage and organ dysfunction. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its potential as a therapeutic agent for these conditions.
The pharmacokinetic properties of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) have been investigated to understand its behavior in biological systems. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability, which is essential for its use as an oral medication. Additionally, it demonstrates low toxicity in animal models, making it a safe candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) in human subjects. Early-phase trials have focused on evaluating its pharmacokinetic properties and tolerability in healthy volunteers. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. Phase II trials are planned to investigate its therapeutic potential in specific disease indications such as cancer and inflammatory disorders.
The future prospects for 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery to target tissues. These advancements could lead to the development of new drugs that offer improved therapeutic outcomes for patients.
In conclusion, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) (CAS No. 1695741-34-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for drug development. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, it holds promise for addressing unmet medical needs in various disease areas.
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